arcyriaflavin C
Description
Context of Indolocarbazole Natural Products in Research
Indolocarbazoles are a major class of heterocyclic natural products that have garnered significant attention from the scientific community. rsc.orgresearchgate.net These alkaloids, characterized by an indole (B1671886) ring system fused to a carbazole (B46965) core, are produced by a diverse range of organisms, including bacteria, slime molds, and marine invertebrates. researchgate.net The indolo[2,3-a]pyrrolo[3,4-c]carbazole derivatives are a particularly prominent sub-family. rsc.org The interest in indolocarbazoles stems from their wide array of potent biological activities, which makes them valuable as lead compounds in drug discovery and as tools for chemical biology research. rsc.orgwikipedia.org Their molecular scaffolds are central to programs aimed at discovering new protein kinase inhibitors. rsc.org
Historical Overview of Indolocarbazole Discovery and Research Significance
The history of indolocarbazoles began in 1977 with the isolation of the first compound of this class, initially named AM-2282, from the bacterium Streptomyces staurosporeus. rsc.org This compound, later renamed staurosporine (B1682477), initially showed antimicrobial and hypotensive properties. rsc.orgwikipedia.org A pivotal moment in indolocarbazole research was the discovery in 1986 that staurosporine and its relatives are potent inhibitors of protein kinases, particularly protein kinase C (PKC). rsc.orgnih.gov This finding was highly significant as it occurred around the same time that protein kinases were being identified as crucial players in cellular signaling and oncogenesis. nih.gov
The potent kinase inhibitory activity of compounds like staurosporine (IC50 = 2.7 nM against PKC) and K252a (IC50 = 32 nM against PKC) sparked immense interest, positioning indolocarbazoles as forerunners for modern targeted cancer therapies. rsc.orgnih.gov This led to extensive research efforts by pharmaceutical companies and academic labs to discover and synthesize new, more selective protein kinase inhibitors based on the indolocarbazole scaffold. nih.gov Subsequent discoveries, such as rebeccamycin (B1679247) in 1985, further expanded the family and revealed activities against tumor cells. rsc.orgwikipedia.org Over the last few decades, research has identified mammalian topoisomerases and the ATP-binding cassette (ABC) transporter ABCG2 as additional targets for indolocarbazoles, broadening their therapeutic potential. nih.gov
Positioning of Arcyriaflavin C within the Indolocarbazole Family
This compound belongs to a distinct subgroup of indolocarbazoles known as the arcyriaflavins. rsc.org These compounds are structurally similar to the aglycone (non-sugar portion) of staurosporine but are characterized by the absence of any functional groups on the indolic nitrogens. rsc.org A key feature of the arcyriaflavins is a maleimide (B117702) moiety fused to the indolo[2,3-a]carbazole (B1661996) core. rsc.org
This compound, along with arcyriaflavins A and B, was first isolated from myxomycetes, commonly known as slime molds. rsc.org Specifically, this compound has been isolated from Arcyria ferruginea and Tubifera casparyi. nih.gov Unlike many other famous indolocarbazoles like staurosporine or rebeccamycin which are often glycosylated (attached to a sugar molecule), this compound is an aglycone, representing a more fundamental version of the indolocarbazole scaffold. rsc.orgresearchgate.net
| Compound Name | Year of Discovery/Report | Initial Source Organism | Key Research Significance |
|---|---|---|---|
| Staurosporine (AM-2282) | 1977 | Streptomyces staurosporeus | First isolated indolocarbazole; Potent protein kinase inhibitor. rsc.orgnih.gov |
| Rebeccamycin | 1985 | Lechevalieria aerocolonigenes | Early example with anti-tumor activity. rsc.orgwikipedia.org |
| K252a | 1985 | Nocardiopsis sp. | Nanomolar inhibition of protein kinase C. rsc.org |
| Arcyriaflavin A | 1989 | Arcyria denudata | Parent compound of the arcyriaflavin series; CDK4 inhibitor. rsc.orgcore.ac.uk |
| This compound | 1997 | Arcyria ferruginea | Isolated from slime molds; Investigated for cell cycle inhibition. nih.gov |
Current Research Landscape and Academic Interest in this compound
Academic interest in this compound is driven by its unique biological activities and its place within the broader, therapeutically relevant indolocarbazole family. Research has shown that this compound can inhibit the cell cycle in human HeLa cells. nih.gov Specifically, it was found to cause cell cycle arrest at the G1 phase at a concentration of 10 ng/mL and at the G2/M stage at 100 ng/mL. nih.gov
While direct research on this compound is more focused, the intense investigation of its close analogue, arcyriaflavin A, indicates a strong and active interest in this structural class. Arcyriaflavin A has been studied for a range of potential applications, including the inhibition of cyclin-dependent kinase 4 (CDK4), anti-cancer activity, and the inhibition of PIM kinases. core.ac.ukresearchgate.neteurekaselect.com Recent studies have even explored the potential of arcyriaflavin A in alleviating osteoporosis by suppressing osteoclast differentiation. mdpi.com The ongoing synthesis of arcyriaflavin derivatives and the exploration of their biosynthetic pathways further underscore the continued academic and industrial interest in this family of compounds. soton.ac.uknih.gov This broader research landscape provides a strong impetus for further investigation into the specific mechanisms and potential applications of this compound.
Structure
2D Structure
3D Structure
Properties
CAS No. |
73697-65-1 |
|---|---|
Molecular Formula |
C20H11N3O4 |
Molecular Weight |
357.3 g/mol |
IUPAC Name |
6,20-dihydroxy-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione |
InChI |
InChI=1S/C20H11N3O4/c24-7-1-3-9-11(5-7)21-17-13(9)15-16(20(27)23-19(15)26)14-10-4-2-8(25)6-12(10)22-18(14)17/h1-6,21-22,24-25H,(H,23,26,27) |
InChI Key |
COUUDSNRXUXNDW-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)NC3=C4C(=C5C(=C23)C(=O)NC5=O)C6=C(N4)C=C(C=C6)O |
Canonical SMILES |
C1=CC2=C(C=C1O)NC3=C4C(=C5C(=C23)C(=O)NC5=O)C6=C(N4)C=C(C=C6)O |
Synonyms |
arcyriaflavin C |
Origin of Product |
United States |
Natural Source Elucidation and Isolation Methodologies
Discovery and Original Isolation from Myxomycetes (e.g., Arcyria denudata, Arcyria nutans)
Arcyriaflavin C was first discovered as part of a group of yellow pigments isolated from the fruiting bodies of Myxomycetes, commonly known as slime molds. In the early 1980s, Steglich and his colleagues were the first to report the isolation of arcyriaflavins A, B, and C from the slime molds Arcyria denudata and Arcyria nutans. rsc.orgsoton.ac.uk These organisms, which exist in a unique state between fungi and protozoa, are a rich source of novel secondary metabolites.
The initial isolation process involved the extraction of the pigments from the fruiting bodies of these slime molds. Researchers have also successfully isolated this compound from other species of Myxomycetes. For instance, it has been identified in the red sporophores of Arcyria ferruginea and the slime mold Metatrichia vesparia. mdpi.com Furthermore, this compound, along with arcyriaflavin B, was isolated from the pseudoaethalia of Tubifera casparyi (also known as Siphoptychium casparyi). mdpi.com The presence of this compound across multiple species of Arcyria and other related Myxomycetes highlights the significance of this genus as a primary source of this compound. mdpi.comnaturalproducts.netresearchgate.net
Table 1: Selected Myxomycetes Species as Natural Sources of this compound
| Species | Common Name | Part Used for Isolation |
| Arcyria denudata | Red Raspberry Slime Mold | Fruiting Bodies |
| Arcyria nutans | A Slime Mold | Fruiting Bodies |
| Arcyria ferruginea | A Slime Mold | Red Sporophores |
| Metatrichia vesparia | Wasp's Nest Slime Mold | Fruiting Bodies |
| Tubifera casparyi | A Slime Mold | Pseudoaethalia |
Identification from Other Biological Origins (e.g., Streptomyces cinnamoneus, marine ascidian Eudistoma sp., fungi, Nocardiopsis)
Following its initial discovery in slime molds, research has explored other biological sources for this compound and related indolocarbazole alkaloids. While slime molds remain the primary natural source, related compounds have been identified in bacteria and marine organisms.
Streptomyces cinnamoneus : The genus Streptomyces is a well-known producer of a vast array of secondary metabolites. While this compound itself has not been explicitly reported from Streptomyces cinnamoneus, a new derivative, arcyriaflavin E, was isolated from this bacterium when it was co-cultured with a mycolic acid-containing bacterium. rsc.orgresearchgate.netnih.gov The production of arcyriaflavin A was also noted in these cultures, indicating that the biosynthetic pathways for arcyriaflavins exist within this bacterial genus. researchgate.net
Marine Ascidian Eudistoma sp. : Marine invertebrates have proven to be a rich source of unique natural products. Specifically, the marine ascidian Eudistoma sp., collected off the coast of West Africa, was found to produce arcyriaflavin A and staurosporine (B1682477) aglycone (K252-c). exlibrisgroup.comnih.gov However, current literature does not confirm the isolation of this compound from this marine organism.
Fungi : While Myxomycetes are often studied by mycologists, they are technically classified as protists, not true fungi. The term "fungi" in the context of arcyriaflavin sources primarily refers to these slime molds, such as Arcyria denudata. unigoa.ac.in
Nocardiopsis : The actinomycete genus Nocardiopsis is another known producer of indolocarbazole alkaloids. jst.go.jp For instance, new alkaloids TAN-999 and TAN-1030A were isolated from Nocardiopsis dassonvillei. jst.go.jp Although some commercial suppliers list Nocardiopsis as a source for arcyriaflavin A, primary scientific literature has not definitively reported the isolation of this compound from this genus. medchemexpress.com
Advanced Techniques in Natural Product Isolation and Structural Elucidation in Research
The isolation and structural elucidation of this compound and other indolocarbazole alkaloids rely on a suite of advanced analytical and spectroscopic techniques. acs.org Given that these compounds are often present in complex mixtures within the source organism, their purification and characterization require sophisticated multi-step processes. mdpi.comnih.gov
The typical workflow begins with the extraction of metabolites from the biological material using organic solvents. This crude extract is then subjected to various chromatographic techniques for separation and purification. soton.ac.uk
Chromatography : This is a cornerstone for separating complex mixtures.
Thin-Layer Chromatography (TLC) : Often used for initial qualitative analysis and to monitor the progress of separation. soton.ac.uk
Column Chromatography : A preparative technique used for the initial fractionation of the crude extract. soton.ac.uk
High-Performance Liquid Chromatography (HPLC) : A high-resolution technique essential for the final purification of the compound to obtain a pure sample for structural analysis. acs.orgmdpi.com
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods. mdpi.comresearchgate.net
Mass Spectrometry (MS) : Provides information on the molecular weight and elemental composition of the molecule. High-Resolution Mass Spectrometry (HRMS) is particularly crucial for determining the precise molecular formula. mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most powerful technique for structural elucidation. One-dimensional (1D) NMR (¹H and ¹³C) provides information about the different types of protons and carbons, while two-dimensional (2D) NMR experiments (like COSY, HSQC, and HMBC) are used to piece together the complete molecular structure by showing correlations between different atoms. mdpi.comnih.govresearchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy : These techniques provide complementary information about the functional groups present (e.g., carbonyls, N-H bonds) and the nature of the chromophore in the molecule, respectively. mdpi.com
For complex stereochemical assignments, additional methods like X-ray crystallography may be employed if suitable crystals can be obtained. core.ac.uk These advanced methodologies are indispensable for the research and development of natural products like this compound.
Biosynthetic Pathways and Engineering Studies
General Indolocarbazole Biosynthesis Overview
The biosynthesis of indolocarbazole alkaloids, such as arcyriaflavin C, is a multi-stage process that begins with the amino acid L-tryptophan. pnas.orgnih.gov The core scaffold is assembled through a pathway involving several key enzymatic steps. nih.gov Initially, two molecules of L-tryptophan are converted to their corresponding imines by a FAD-dependent tryptophan oxidase (e.g., StaO or RebO). nih.govnih.gov These imines are then coupled by a heme-containing synthase (e.g., StaD or RebD) to form chromopyrrolic acid (CPA). nih.gov
The pathway then proceeds with a crucial aryl-aryl coupling reaction catalyzed by a cytochrome P450 enzyme (e.g., StaP or RebP), which forms the six-ring indolocarbazole skeleton. nih.govnih.govqmul.ac.uk This is followed by the action of a flavin-dependent enzyme (e.g., StaC or RebC) that intercepts a reactive intermediate to generate the stable aglycone. nih.govmit.edu The general scheme can be summarized in five stages: (i) tryptophan modification, (ii) dimerization, (iii) decarboxylative ring closure, (iv) glycosylation, and (v) sugar modification. pnas.org The central reactions are the dimerization and ring closure, while the other stages are considered "tailoring" steps that add diversity to the final molecule. pnas.org
Enzymatic Mechanisms in this compound Biosynthesis
The biosynthesis of this compound specifically follows the general indolocarbazole pathway, culminating in the formation of the characteristic aglycone. The conversion of dichlorochromopyrrolate to dichloroarcyriaflavin A, a closely related compound, highlights the complexity of the enzymatic machinery. qmul.ac.uk This process involves two key enzyme components: RebP, an NAD-dependent cytochrome P450 oxygenase, and RebC, a flavin-dependent hydroxylase. qmul.ac.uk Together, they catalyze the formation of the indolocarbazole scaffold and the oxidative decarboxylation of two carboxyl groups. qmul.ac.uk The presence of RebC is critical to ensure that the final product is the rebeccamycin (B1679247) aglycone, dichloroarcyriaflavin A. qmul.ac.uk Enzymes with similar functions, StaP and StaC, are involved in the biosynthesis of staurosporine (B1682477), another well-known indolocarbazole. qmul.ac.uk
Characterization of Key Biosynthetic Enzymes (e.g., Flavin-Dependent Monooxygenases like AcfX)
A key feature of indolocarbazole biosynthesis is the modification of the indole (B1671886) and maleimide (B117702) rings by regioselective tailoring enzymes. biorxiv.orgresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net One such enzyme, AcfX, is a flavin-dependent monooxygenase from Streptomyces venezuelae ATCC 10712. biorxiv.orgresearchgate.netresearchgate.netnih.gov Research has shown that AcfX catalyzes the C-5/C-5' dihydroxylation of the unsubstituted arcyriaflavin A to produce a new derivative named arcyriaflavin F. biorxiv.orgresearchgate.netresearchgate.netnih.gov This discovery highlights a new indolocarbazole biosynthetic pathway and a regioselective C-5 indole ring tailoring enzyme. biorxiv.orgresearchgate.netresearchgate.netnih.gov Interestingly, AcfX shares homology with EspX from the erdasporine A biosynthetic pathway, which, in contrast, catalyzes a single C-6 indolocarbazole hydroxylation. biorxiv.orgresearchgate.netresearchgate.netnih.gov This demonstrates how homologous enzymes can evolve to perform different regioselective modifications.
The enzyme RebC, a flavin-dependent hydroxylase, plays a crucial role in controlling the oxidative outcome at the C-7 position of the indolocarbazole core. mit.edu Structural and mechanistic studies of RebC have provided insights into how it binds its substrate and utilizes its flavin cofactor to carry out hydroxylation, preventing the formation of undesired side products. mit.edu
| Enzyme | Family | Function | Organism |
| AcfX | Flavin-dependent monooxygenase | Catalyzes C-5/C-5' dihydroxylation of arcyriaflavin A. biorxiv.orgresearchgate.netresearchgate.netnih.gov | Streptomyces venezuelae ATCC 10712 biorxiv.orgresearchgate.netresearchgate.netnih.gov |
| RebP | Cytochrome P450 oxygenase | Forms the aryl-aryl bond of the indolocarbazole scaffold. qmul.ac.uk | Lechevalieria aerocolonigenes pnas.org |
| RebC | Flavin-dependent hydroxylase | Catalyzes oxidative decarboxylation and ensures formation of the rebeccamycin aglycone. qmul.ac.uk | Lechevalieria aerocolonigenes pnas.org |
| StaP | Cytochrome P450 oxygenase | Forms the aryl-aryl bond of the indolocarbazole scaffold. qmul.ac.uk | Streptomyces sp. TP-A0274 pnas.org |
| StaC | Flavin-dependent hydroxylase | Intercepts reactive intermediates in staurosporine biosynthesis. nih.gov | Streptomyces sp. TP-A0274 pnas.org |
Regioselective Tailoring Enzyme Functionality
Regioselective tailoring enzymes are responsible for the vast structural diversity observed within the indolocarbazole family. biorxiv.orgresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net These enzymes modify the core indolocarbazole skeleton at specific positions, leading to a wide array of derivatives with different biological activities. The action of AcfX in hydroxylating the C-5 and C-5' positions of arcyriaflavin A is a prime example of such regioselectivity. biorxiv.orgresearchgate.netresearchgate.netnih.gov This is in contrast to other tailoring enzymes that may target different positions on the indole rings or the maleimide moiety. biorxiv.org The ability of these enzymes to distinguish between different carbon atoms on the complex indolocarbazole scaffold is a testament to their high degree of specificity.
Combinatorial Biosynthesis Approaches for Producing Arcyriaflavin Derivatives
Combinatorial biosynthesis has emerged as a powerful strategy for generating novel indolocarbazole derivatives that may not be accessible through traditional chemical synthesis. pnas.orgnih.govillinois.edu This approach involves the rational mixing and matching of biosynthetic genes from different pathways to create new metabolic routes in engineered microorganisms. pnas.org By expressing genes from the rebeccamycin and staurosporine pathways in a heterologous host, researchers have successfully produced a variety of indolocarbazole compounds. pnas.orgqmul.ac.uk For instance, co-expression of rebeccamycin genes with selected genes from other microorganisms has led to the production of over 30 new indolocarbazole derivatives. pnas.org This strategy has been used to create derivatives with altered halogenation patterns and different glycosylation profiles, demonstrating the potential to generate a diverse library of arcyriaflavin-like compounds. pnas.org
Synthetic Strategies and Methodological Advancements
Evolution of Total Synthesis Approaches for Arcyriaflavin C and Analogues
The synthesis of the indolo[2,3-a]pyrrolo[3,4-c]carbazole core, characteristic of this compound, has evolved significantly since the initial reports. Early strategies were often linear and required multiple steps, while later approaches have focused on convergence and atom economy, employing powerful one-pot reactions and novel catalytic systems.
One of the earliest and most significant syntheses was demonstrated by Bergman and Pelcman in 1989, which utilized a double Fischer indolization reaction. rsc.orgrsc.org This approach was pivotal as it provided a concise route to the functionalized indolo[2,3-a]pyrrolo[3,4-c]carbazole skeleton. rsc.org Shortly after, other methodologies emerged, such as the strategy from Raphael and co-workers that hinged on a Diels-Alder reaction followed by a nitrene insertion. rsc.orgrsc.org
In 2000, Tomé and colleagues described a new synthetic approach to arcyriaflavin-A and its unsymmetrical analogues based on a sequence of Diels-Alder cycloaddition, Fischer indolization, and a formal nitrene insertion process. thieme-connect.com More recent developments have included one-pot benzannulation of 2-alkenylindoles, as reported by Maji and co-workers, which streamlines the construction of the carbazole (B46965) core. rsc.org Other modern strategies have employed photochemical cyclizations, sometimes conducted in flow reactors, to forge the key ring systems. soton.ac.uksoton.ac.uk The development of a cyanide-catalyzed imino-Stetter reaction has also provided a novel pathway to key 2,2′-bisindole intermediates, enabling divergent total syntheses of both arcyriaflavin A and calothrixin B from a common precursor. acs.orgkorea.ac.kr
This progression showcases a clear trend towards more sophisticated and efficient syntheses, moving from classical named reactions to advanced catalytic and multi-step one-pot processes. rsc.org
| Synthetic Strategy | Key Reactions | Notable Researchers | Year | Ref. |
| Double Fischer Indolization | Diels-Alder, Fischer Indolization | Bergman & Pelcman | 1989 | rsc.orgrsc.org |
| Diels-Alder/Nitrene Insertion | Diels-Alder, Nitrene Insertion | Raphael et al. | 1983 | rsc.org |
| Sequential Reactions | Diels-Alder, Fischer Indolization, Nitrene Insertion | Tomé et al. | 2000 | thieme-connect.com |
| Pd-Catalyzed Oxidative Cyclization | Coupling, Oxidative Cyclization | Ishikura et al. | 2015 | clockss.org |
| Electrocyclization/Nitrene Insertion | Oxidation-Wittig, Electrocyclization, Nitrene Insertion | Tilve et al. | 2013 | unigoa.ac.inthieme-connect.com |
| One-Pot Benzannulation | Brønsted Acid Catalysis, Oxidation, Cadogan Cyclization | Maji et al. | 2018 | rsc.org |
| Imino-Stetter Reaction | Cyanide-Catalyzed Imino-Stetter Reaction | Oh et al. | 2017 | acs.org |
**4.2. Key Synthetic Reactions and Methodologies
The construction of the this compound scaffold relies on a toolkit of powerful organic reactions. Several key methodologies have been instrumental in achieving the total synthesis of this complex natural product.
The Fischer indole (B1671886) synthesis (FIS) is one of the oldest and most effective methods for constructing indole rings and has been a cornerstone in the synthesis of many carbazole alkaloids. rsc.orgresearchgate.net Its application in a double-cyclization sequence was a breakthrough for the synthesis of arcyriaflavin A. rsc.org
In a strategy developed by Bergman and Pelcman, the synthesis commenced with a Diels-Alder reaction between 2,3-bis(trimethylsilyloxy)butadiene and a suitable dienophile to form the central cyclohexene (B86901) ring. rsc.orgresearchgate.net This cycloadduct was then treated with phenylhydrazine (B124118) in acetic acid to generate a bis(phenylhydrazone) intermediate. rsc.org The crucial step was the subsequent double Fischer indolization of this intermediate, using a potent cyclization agent like polyphosphoric acid trimethylsilyl (B98337) ester (PPSE), which yielded the indolo[2,3-a]pyrrolo[3,4-c]carbazole core of arcyriaflavin A in a remarkable 68% yield for the final step. rsc.org This approach is noted for its conciseness and use of readily available starting materials. rsc.org
| Precursor | Key Reagents | Product | Yield | Ref. |
| Bis(phenylhydrazone) of a cyclohexene dione (B5365651) | Polyphosphoric acid trimethylsilyl ester (PPSE) | Arcyriaflavin A | 68% | rsc.org |
| Cyclohexanone derivative and phenylhydrazine | Acetic Acid (AcOH) | Tetrahydrocarbazole scaffold | Varies | researchgate.net |
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing six-membered rings with high regio- and stereoselectivity and has been widely used in syntheses of arcyriaflavin analogues. mdpi.comencyclopedia.pub This reaction is prized for its 100% atom economy and its ability to rapidly build molecular complexity. encyclopedia.pub
In the context of arcyriaflavin synthesis, the Diels-Alder reaction is typically employed to form the central carbocyclic ring, which is later elaborated into the carbazole system. For example, the reaction between 2,3-bis(trimethylsilyloxy)butadiene and maleimide (B117702) derivatives creates the initial cycloadduct for the double Fischer indolization pathway. rsc.orgresearchgate.net Another strategy involves the cycloaddition of 2-vinylpyrroles with maleimides to furnish octahydropyrrolo[3,4-e]indoles, which serve as precursors for further transformations. nih.gov The synthesis of open analogues of arcyriaflavin A has also been achieved using a Diels-Alder reaction between 1-aryl-3-siloxy-1,3-butadienes and maleimides as a key step. acs.org
| Diene | Dienophile | Resulting Intermediate | Ref. |
| 2,3-Bis[(trimethylsilyl)oxy]butadiene | Maleimide derivatives | Cyclohexene dione precursor | rsc.orgresearchgate.net |
| 1-Aryl-3-siloxy-1,3-butadienes | Maleimides | Perhydroisoindole-1,3,5-triones | acs.org |
| 3-(N-Benzyl-2-pyrrolyl)acrylates | Maleimides | Octahydropyrrolo[3,4-e]indoles | nih.gov |
Oxidative cyclization is a critical C-C bond-forming reaction used to construct the carbazole ring system from bis-indole precursors. clockss.org This transformation typically involves the intramolecular coupling of the two indole rings at their C2 and C2' positions. clockss.org
Early syntheses of arcyriaflavins via oxidative cyclization of 3,3'-bisindolylmaleimides required stoichiometric amounts of palladium salts like Pd(OAc)₂ or even a large excess (5 equivalents) of PdCl₂ to achieve the desired transformation. clockss.org Subsequent research has focused on developing catalytic versions of this reaction. clockss.org For instance, the intramolecular oxidative coupling of 1,1'-carbonyldiindoles has been re-investigated to achieve a catalytic cycle. clockss.org Another approach involves an iodine-promoted coupling of a bisindolesuccinic acid methyl ester dianion, which is then oxidatively cyclized to the indolopyrrolocarbazole core. capes.gov.brresearchgate.net Scholl-type oxidative cyclizations, often mediated by reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA), have also been successfully applied to form the carbazole framework from diaryl precursors. rsc.orgacs.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, represent a modern and highly versatile strategy for C-C bond formation in complex molecule synthesis. scielo.brrsc.org These reactions have been applied to the synthesis of the arcyriaflavin core, offering a modular approach where different fragments can be coupled efficiently. researchgate.net
| Reaction Type | Coupling Partners | Catalyst System (Example) | Significance | Ref. |
| Suzuki Coupling | Indolylboronic acid + Dibromomaleimide | Pd catalyst | Modular synthesis of arcyriaflavin A | researchgate.net |
| General Suzuki | Aryl Halide/Triflate + Arylboronic Acid | Pd(PPh₃)₄ / Base | Versatile C-C bond formation | scielo.br |
| General Stille | Aryl Halide/Triflate + Organostannane | Pd(PPh₃)₄ | Tolerates various functional groups | mdpi.com |
Electrocyclization reactions, particularly 6π-electrocyclizations, provide an elegant and powerful method for constructing the carbazole ring system in a single step. rsc.orgunigoa.ac.in These reactions are typically thermally or photochemically induced and proceed through a concerted mechanism to form a six-membered ring from an acyclic conjugated triene. thieme-connect.comresearchgate.net
A synthetic strategy developed by Tilve and co-workers employs an iodine-catalyzed thermal electrocyclization as a key step. unigoa.ac.inthieme-connect.com The synthesis begins with a one-pot oxidation-Wittig reaction to generate a 2,3-divinylindole intermediate, which is an acyclic triene. unigoa.ac.inresearchgate.net Upon heating in the presence of molecular iodine, this triene undergoes a 6π-electrocyclization followed by aromatization to afford the carbazole core. unigoa.ac.inthieme-connect.com This carbazole intermediate is then converted to arcyriaflavin A through a subsequent nitrene insertion reaction to form the final pyrrole (B145914) ring. unigoa.ac.inresearchgate.net This domino reaction sequence is attractive as it rapidly assembles the pentacyclic framework of the indolocarbazole. unigoa.ac.in
Key Synthetic Reactions and Methodologies
Nitrene Insertion Reactions
A notable strategy for the construction of the indolocarbazole skeleton, as demonstrated in the synthesis of the closely related arcyriaflavin A, involves a nitrene insertion reaction as a crucial final step. unigoa.ac.inresearchgate.netthieme-connect.com This approach typically begins with the formation of a substituted 2,2'-biindole or carbazole precursor.
One effective method employs an iodine-catalyzed electrocyclization of a 2,3-divinyl indole intermediate to construct the carbazole core. thieme-connect.com The resulting carbazole is functionalized with a nitro group, which serves as a precursor to the reactive nitrene species. The synthesis of the key nitro intermediate can be achieved by reacting a divinyl indole with nitromethane (B149229) in the presence of iodine. thieme-connect.com
The critical nitrene insertion is accomplished through a reductive cyclization. Refluxing the nitro-carbazole intermediate with a phosphine (B1218219) reagent, such as triethyl phosphite (B83602) or triphenylphosphine (B44618), generates a nitrene in situ. unigoa.ac.in This highly reactive intermediate then undergoes an intramolecular C-H insertion to close the final five-membered ring, thus completing the indolo[2,3-a]pyrrolo[3,4-c]carbazole system of arcyriaflavin A. unigoa.ac.inresearchgate.net An improvement in yield for this step was observed when triphenylphosphine was used instead of triethyl phosphite. unigoa.ac.in
Table 1: Key Reaction Steps in Nitrene Insertion-Based Synthesis of Arcyriaflavin A
| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Electrocyclization | 2,3-divinyl indole | I₂ (30 mol%), Nitromethane, 95 °C | 2-Nitrophenyl carbazole | 68% | thieme-connect.com |
| Nitrene Insertion | 2-Nitrophenyl carbazole | Triethyl phosphite, 160 °C | Arcyriaflavin A anhydride | 34% | unigoa.ac.in |
| Nitrene Insertion (Optimized) | 2-Nitrophenyl carbazole | Triphenylphosphine | Arcyriaflavin A anhydride | 55% | unigoa.ac.in |
Imino-Stetter Reactions and Related Protocols
A powerful and modern approach to the 2,2′-biindolyl core of arcyriaflavins utilizes a cyanide-catalyzed imino-Stetter reaction. korea.ac.krnih.govthieme-connect.com This method provides a novel and efficient pathway to construct unsymmetrical 2,2′-bisindole-3-acetic acid derivatives, which are key intermediates for divergent syntheses. thieme-connect.comacs.org
The reaction involves the coupling of an aldimine, derived from an indole-2-carboxaldehyde and a 2-aminocinnamic acid derivative, in the presence of a cyanide catalyst. nih.govacs.org The cyanide ion attacks the imine carbon, generating a nucleophilic species that then adds to an internal Michael acceptor, effectively constructing the 2,2'-biindolyl (B1278822) scaffold in a single, elegant step. thieme-connect.comresearchgate.net This protocol has been successfully applied to the total synthesis of arcyriaflavin A, showcasing its utility in assembling the complex architecture of indolocarbazole alkaloids. korea.ac.krthieme-connect.com
Development of Efficient and Scalable Synthetic Routes
The demand for significant quantities of arcyriaflavins and related compounds for biological testing has driven the development of efficient and scalable synthetic routes. A primary focus has been the synthesis of bisindolylmaleimide (BIM) precursors.
Early syntheses often utilized a Grignard reaction between an indolylmagnesium reagent and a 2,3-dihalomaleimide. nih.gov However, this method required a large excess of the Grignard reagent. Subsequent investigations led to significant improvements. One key optimization involved replacing dibromomaleimides with the more economical and readily available dichloromaleimides. nih.gov Furthermore, identifying an optimal solvent system of toluene/ether/THF (5:1:1) was crucial for improving reaction efficiency. nih.gov These enhancements enabled an impressive scale-up of the synthesis of a key N-methylmaleimide intermediate to 770 grams with a 72% yield. researchgate.net
A more recent and highly efficient method circumvents the need for excess Grignard reagent by using a non-nucleophilic base. nih.gov Researchers found that using lithium bis(trimethylsilyl)amide (LiHMDS) allowed for the coupling of indoles with dichloromaleimides using only one equivalent of the indole. nih.govresearchgate.net This improved protocol was successfully applied to the synthesis of arcyriaflavin B and this compound. nih.gov
Table 2: Comparison of Synthetic Routes to Bisindolylmaleimide Precursors
| Method | Key Reagents | Key Features | Scalability | Reference |
|---|---|---|---|---|
| Grignard Route | Indolylmagnesium bromide, Dichloromaleimide | Requires excess Grignard reagent; Optimized with specific solvent system | Scaled to 770 g (72% yield) | nih.govresearchgate.net |
| Non-nucleophilic Base | Indole, LiHMDS, Dichloromaleimide | Uses only 1 equivalent of indole; More atom-economical | Applied to this compound synthesis | nih.gov |
Divergent Synthesis of this compound and Related Indolocarbazoles
Divergent synthesis provides an efficient strategy to generate a library of structurally related natural products from a single, common intermediate. This approach is particularly valuable for exploring the structure-activity relationships of indolocarbazole alkaloids.
A prime example of this strategy is rooted in the cyanide-catalyzed imino-Stetter reaction. korea.ac.kracs.org The 2,2′-bisindole-3-acetic acid derivative formed through this reaction serves as a critical branch point. nih.gov From this common intermediate, synthetic pathways can be directed toward different classes of alkaloids. One pathway leads to the indolo[2,3-a]carbazole (B1661996) skeleton of arcyriaflavin A. korea.ac.kr A different set of transformations can be applied to the same intermediate to forge the indolo[3,2-j]phenanthridine core of calothrixin B, a representative of another class of bioactive indole alkaloids. korea.ac.krnih.govacs.org This divergent approach highlights the power of modern synthetic methods to efficiently access molecular diversity. thieme-connect.com
Structure Activity Relationship Sar and Mechanistic Elucidation
Rational Design and Synthesis of Arcyriaflavin C Derivatives for SAR Studies
The systematic exploration of the this compound pharmacophore has been made possible through targeted synthetic strategies designed to generate a library of analogues. These syntheses allow for precise modifications at various positions of the indolocarbazole core, enabling a thorough investigation of SAR.
Key synthetic strategies often involve the construction of the bisindolylmaleimide intermediate, which is a precursor to the final indolo[2,3-a]pyrrolo[3,4-c]carbazole ring system. rsc.orgresearchgate.net One prevalent method involves a coupling reaction between an indole (B1671886) derivative and a substituted maleimide (B117702). For instance, the synthesis of this compound, along with its isomers B and D, has been achieved using a method where one equivalent of an appropriately substituted indole (like 6-benzyloxyindole (B15660) for this compound) is coupled with a maleimide using a strong, non-nucleophilic base such as lithium hexamethyldisilazide (LiHMDS). mdpi.com This is followed by the introduction of the second indole ring and a subsequent oxidative cyclization, often catalyzed by palladium(II) chloride, to form the rigid, planar carbazole (B46965) system. researchgate.netresearchgate.net
Other synthetic approaches have utilized palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form the critical C-C bonds. researchgate.net For example, an indolylboronic acid can be coupled with a dibromomaleimide as a key step in the synthesis of the arcyriaflavin core. researchgate.net These rational synthetic routes are crucial as they offer the flexibility to introduce a wide range of substituents onto the indole nitrogen atoms, the indole aromatic rings, and the maleimide nitrogen, which is fundamental for comprehensive SAR studies. mdpi.comacs.org The synthesis of "oxophenyl-arcyriaflavin" analogs, for instance, involves a palladium cross-coupling followed by an intramolecular acylation, all performed without needing to protect the indole nitrogen. researchgate.net
Impact of Structural Modifications on Biological Potency and Selectivity
Modifications to the this compound structure have profound effects on biological activity, influencing both the potency and the selectivity of the compound against various protein kinase targets. The arcyriaflavin scaffold is a known inhibitor of cyclin-dependent kinases (CDKs), particularly the cyclin D1-CDK4 complex, and other kinases like PIM kinases. unam.mxresearchgate.net
SAR studies have revealed several key trends:
Substitution on the Indole Rings: The position and nature of substituents on the indole moieties are critical. This compound is distinguished from arcyriaflavin B by the presence of a hydroxyl group at the C6 position. naturalproducts.net This seemingly minor alteration can significantly impact interactions within the ATP-binding pocket of target kinases. The synthesis of analogs with varied substituents on the indole rings has been a common strategy to probe these interactions. researchgate.net
Modifications at the Imide Nitrogen: The maleimide portion of the scaffold is also a prime site for modification. Altering the substituent on the imide nitrogen can influence solubility, cell permeability, and target engagement. Synthesizing derivatives with different alkyl or aryl groups at this position is a standard approach in SAR studies. acs.org
Ring Expansion and Isosteric Replacement: More drastic modifications include expanding the central ring to create "homoarcyriaflavin" analogues or replacing one of the indole rings with another aryl or heteroaryl system. researchgate.netacs.org These changes alter the geometry and electronic properties of the molecule, leading to significant shifts in kinase selectivity profiles. For example, replacing an indole ring with other aromatic systems led to the identification of a potent and selective cyclin D1-CDK4 inhibitor. researchgate.net
The synergistic effect of combining arcyriaflavin A (a close analog of this compound) with other compounds like berbamine (B205283) has been studied in glioblastoma stem-like cells. nih.gov This combination therapy demonstrated a synergistic anticancer effect by dually inhibiting CDK4 and another kinase, CaMKIIγ, highlighting how understanding the selectivity of these compounds can open new therapeutic avenues. nih.gov
Table 1: Biological Activity of Arcyriaflavin Analogs This table is interactive. You can sort and filter the data by clicking on the column headers.
| Compound | Target Kinase(s) | Reported Activity (IC₅₀) | Key Structural Feature | Reference |
|---|---|---|---|---|
| Arcyriaflavin A | CDK4/cyclin D1 | Potent Inhibitor (Value not specified) | Unsubstituted Indolocarbazole | nih.gov |
| Arcyriaflavin A | ABCG2 Transporter | 0.23 µM (Inhibition of labeling) | Unsubstituted Indolocarbazole | unam.mx |
| This compound | GLI-mediated luciferase | Inhibitor (Preclinical) | 6-hydroxy substituted | nih.gov |
| CEP-5214 (Analog) | VEGF-R2 | 8 nM | Isopropoxymethyl at R9 | researchgate.net |
| Compound 7a (Analog) | CDK4/cyclin D1 | 45 nM | Aryl ring replacing one indole | researchgate.net |
| K252c (Analog) | ABCG2 Transporter | 0.37 µM (Inhibition of labeling) | Indolocarbazole | unam.mx |
Computational Approaches in SAR: Quantitative Structure-Activity Relationships (QSAR) and Molecular Docking
Computational chemistry provides powerful tools to rationalize and predict the biological activities of this compound and its derivatives, accelerating the drug design cycle. aimspress.comnih.gov
Quantitative Structure-Activity Relationships (QSAR): QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. aimspress.comnih.gov For this compound derivatives, QSAR studies can identify key physicochemical properties, topological descriptors, and structural fragments that are either favorable or detrimental to their inhibitory activity against a specific kinase. aimspress.com These models are built using a training set of compounds with known activities and then validated using a separate test set. The resulting equations can predict the activity of novel, unsynthesized analogs, guiding synthetic efforts toward more promising candidates. For example, QSAR models have been successfully used to investigate antitubercular agents and inhibitors of c-Met receptor tyrosine kinase, demonstrating the broad applicability of the technique. aimspress.comnih.gov
Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net For this compound, docking simulations are used to place the molecule into the ATP-binding site of target kinases like CDKs or PIM kinases. These simulations provide insights into:
Binding Affinity: Docking programs calculate a scoring function that estimates the binding energy, helping to rank different derivatives based on their predicted potency. nih.govresearchgate.net Studies have identified this compound as having a high binding affinity for targets like STK16 kinase. researchgate.net
Binding Mode: The simulations reveal the precise orientation of the ligand and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov
Selectivity: By docking the same set of ligands into the binding sites of different kinases (e.g., CDK4 vs. other CDKs), researchers can rationalize the basis for selectivity and design modifications to enhance it.
Molecular dynamics (MD) simulations can further refine the docked poses, providing a dynamic view of the complex and helping to assess the stability of the predicted interactions over time. researchgate.net
Analysis of Ligand-Target Interactions and Binding Specificity through Structural Alterations
The biological activity of this compound is ultimately determined by its molecular interactions with its protein target. Structural alterations serve as a probe to map these interactions and understand the basis of binding specificity. pitt.edu
The flat, aromatic surface of the indolo[2,3-a]pyrrolo[3,4-c]carbazole core allows it to fit into the largely hydrophobic ATP-binding pocket of protein kinases, mimicking the adenine (B156593) ring of ATP. beilstein-journals.org Key interactions typically include:
Hydrogen Bonding: The nitrogen and oxygen atoms in the maleimide ring, along with the indole NH protons, act as hydrogen bond donors and acceptors. They form critical hydrogen bonds with the "hinge" region of the kinase, which is a conserved motif that connects the N- and C-lobes of the enzyme. beilstein-journals.org The hydroxyl group on this compound provides an additional point for hydrogen bonding, which can enhance affinity and influence selectivity compared to the unsubstituted arcyriaflavin A. naturalproducts.net
π-π Stacking and Hydrophobic Interactions: The extensive aromatic system of the core engages in favorable π-π stacking and van der Waals interactions with hydrophobic residues in the active site. researchgate.net
Structural alterations directly impact these interactions. For example, adding a bulky substituent to one of the indole rings might cause a steric clash, reducing binding affinity. Conversely, introducing a group capable of forming a new hydrogen bond with a specific residue in the active site could increase potency. nih.gov The specificity of a ligand is its ability to bind preferentially to its intended target over other potential off-targets. pitt.edu By systematically modifying the this compound structure and observing the effects on inhibition across a panel of kinases, researchers can build a detailed map of the subtle differences in the active sites. nih.gov This allows for the rational design of modifications that exploit these differences to create highly selective inhibitors, which is a crucial goal in modern drug discovery to minimize off-target side effects. nih.gov
Pre Clinical Biological Activities and Molecular Mechanisms
Kinase Inhibition Profiles and Mechanisms
Arcyriaflavin C exhibits a notable capacity to inhibit several protein kinases, which are crucial regulators of cellular processes. Its inhibitory action against these enzymes forms the basis for many of its observed biological effects.
Cyclin-Dependent Kinase (CDK) Inhibition
This compound is a potent inhibitor of cyclin-dependent kinases (CDKs), particularly the CDK4/cyclin D1 complex. This complex plays a pivotal role in the G1 phase of the cell cycle, and its inhibition can lead to cell cycle arrest. nih.govnih.gov The inhibitory concentration (IC50) of this compound against CDK4 has been reported to be in the nanomolar range, with values such as 59 nM and 140 nM. caymanchem.com This inhibition prevents the phosphorylation of the retinoblastoma (Rb) protein, keeping it bound to the E2F transcription factor and thereby halting the progression from the G1 to the S phase of the cell cycle. researchgate.netmdpi.com The selectivity of this compound for CDK4 over other CDKs contributes to its potential as a targeted therapeutic agent. nih.gov
Table 1: CDK Inhibition by this compound
| Kinase Target | Reported IC50 Values | Key Outcomes |
|---|---|---|
| Cyclin-Dependent Kinase 4 (CDK4) | 59 nM, 140 nM | G1 phase cell cycle arrest |
| Cyclin B-CDK1 | Less sensitive than CDK4 | Selective inhibition |
| Cyclin E-CDK2 | Less sensitive than CDK4 | Selective inhibition |
Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Inhibition
In addition to its effects on CDKs, this compound is also a potent inhibitor of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII). The IC50 value for CaMKII inhibition is approximately 25 nM. caymanchem.com CaMKII is a multifunctional serine/threonine kinase involved in a multitude of cellular processes, including cell proliferation and survival signaling pathways. mdpi.com By inhibiting CaMKII, this compound can disrupt these pathways, contributing to its antiproliferative effects. mdpi.com
Table 2: CaMKII Inhibition by this compound
| Kinase Target | Reported IC50 Value | Implicated Cellular Processes |
|---|---|---|
| Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) | 25 nM | Cell proliferation, survival signaling |
PIM Kinase Inhibition
Recent research has highlighted this compound and its derivatives as inhibitors of PIM kinases. researchgate.netnih.goveurekaselect.com PIM kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are frequently overexpressed in various cancers and play a crucial role in cell survival, proliferation, and resistance to apoptosis. researchgate.netgoogle.com this compound has shown inhibitory activity against PIM1 and PIM3 with IC50 values of 2.2 nM and 0.3 nM, respectively, while being less potent against PIM2 (IC50 = 21 nM). google.com This inhibition of PIM kinases presents a promising avenue for its anticancer activity. researchgate.netnih.gov
Table 3: PIM Kinase Inhibition by this compound
| Kinase Target | Reported IC50 Values | Role in Cancer |
|---|---|---|
| PIM1 | 2.2 nM | Cell survival, proliferation, apoptosis resistance |
| PIM2 | 21 nM | Cell survival, proliferation, apoptosis resistance |
| PIM3 | 0.3 nM | Cell survival, proliferation, apoptosis resistance |
Modulation of Protein Kinase C (PKC) Pathways
This compound demonstrates selectivity in its kinase inhibition profile, with significantly lower potency against Protein Kinase C (PKC) compared to other kinases like CDK4 and CaMKII. caymanchem.com The IC50 value for PKC inhibition is reported to be greater than 100 µM. caymanchem.combiomol.com This selectivity is noteworthy, as many indolocarbazole alkaloids, such as staurosporine (B1682477), are potent PKC inhibitors. core.ac.uk The relatively weak activity of this compound against PKC suggests that its biological effects are primarily mediated through other kinase pathways. nih.gov
Table 4: PKC Inhibition by this compound
| Kinase Target | Reported IC50 Value | Significance |
|---|---|---|
| Protein Kinase C (PKC) | >100 µM | Demonstrates selectivity of this compound for other kinases. |
Antiviral Activity (e.g., Inhibition of Human Cytomegalovirus (HCMV) Replication)
This compound has been identified as a potent inhibitor of human cytomegalovirus (HCMV) replication in vitro. core.ac.uknih.gov The IC50 value for the inhibition of HCMV replication is approximately 200 nM. caymanchem.com This antiviral activity is selective, as the compound shows less efficacy against other herpes viruses. nih.gov The mechanism of this antiviral action is thought to be related to its kinase inhibitory properties, although the precise viral or cellular targets responsible for this effect are still under investigation. nih.govnih.gov Synthetic analogues of this compound have been developed to further explore and enhance this antiviral potential. nih.gov
Table 5: Antiviral Activity of this compound
| Virus | Reported IC50 Value | Therapeutic Potential |
|---|---|---|
| Human Cytomegalovirus (HCMV) | 200 nM | Potential as a novel anti-HCMV agent |
Antiproliferative and Apoptosis-Inducing Effects in Various Cell Models (In vitro/In vivo Pre-clinical)
This compound has demonstrated significant antiproliferative and apoptosis-inducing effects in a range of preclinical cell models, both in vitro and in vivo. mdpi.com
In vitro studies have shown that this compound can inhibit the proliferation of various human cancer cell lines, including colon carcinoma (HCT116) and lung carcinoma (NCI H460) cells, with IC50 values of 850 nM and 590 nM, respectively. caymanchem.com It has also been shown to inhibit the proliferation of endometriotic cyst stromal cells and glioblastoma stem-like cells. nih.govmdpi.com
The antiproliferative effects of this compound are closely linked to its ability to induce cell cycle arrest, primarily at the G0/G1 phase. nih.gov Furthermore, at higher concentrations, this compound induces apoptosis, or programmed cell death. nih.govucc.ie This has been demonstrated in endometriotic stromal cells through the activation of caspases-3 and -7. nih.gov In glioblastoma stem-like cells, the combination of arcyriaflavin A with berbamine (B205283) synergistically induced apoptosis. mdpi.com An in vivo study using a chick embryo chorioallantoic membrane (CAM) model demonstrated that this combination potently inhibited tumor growth. mdpi.com Another study noted that this compound was effective in causing DNA damage and F-actin polymerization, indicative of cellular collapse and apoptosis. jmbfs.org
Table 6: Antiproliferative and Apoptotic Effects of this compound
| Cell Line/Model | Effect | Molecular Mechanism |
|---|---|---|
| HCT116 (Colon Carcinoma) | Inhibition of proliferation (IC50 = 850 nM) | Kinase inhibition |
| NCI H460 (Lung Carcinoma) | Inhibition of proliferation (IC50 = 590 nM) | Kinase inhibition |
| Endometriotic Cyst Stromal Cells | Inhibition of proliferation, induction of apoptosis | G0/G1 cell cycle arrest, caspase-3/7 activation |
| Glioblastoma Stem-like Cells | Inhibition of viability and tumorsphere formation (synergistic with berbamine) | Induction of apoptosis |
| Chick Embryo Chorioallantoic Membrane (CAM) model | Inhibition of tumor growth (in combination with berbamine) | Not specified |
| Myelogenous leukemia cell line (K562) | Induction of apoptosis | Not specified |
Glioblastoma Stem-like Cells
Arcyriaflavin A, a closely related analog of this compound, has demonstrated significant anti-cancer activity against glioblastoma stem-like cells (GSCs), which are implicated in tumor initiation, therapeutic resistance, and recurrence of glioblastoma multiforme (GBM). ucc.ienih.gov While Arcyriaflavin A alone shows activity, its efficacy is markedly enhanced when used in combination with other natural compounds.
A notable synergistic effect has been observed with the concurrent administration of Arcyriaflavin A and berbamine. nih.gov This combination has been shown to synergistically inhibit the viability and formation of tumorspheres in U87MG- and C6-derived GSCs. nih.govresearchgate.net Furthermore, in a U87MG GSC-grafted chick embryo chorioallantoic membrane (CAM) model, the simultaneous use of both compounds led to a potent inhibition of tumor growth. nih.govresearchgate.net
The molecular mechanism underlying this synergistic effect is multifaceted. It involves the promotion of reactive oxygen species (ROS) and calcium-dependent apoptosis, which is mediated through the activation of the p53-mediated caspase cascade. nih.govresearchgate.net Additionally, the combination treatment leads to a significant reduction in the expression levels of key GSC markers, including CD133, integrin α6, aldehyde dehydrogenase 1A1 (ALDH1A1), Nanog, Sox2, and Oct4. nih.gov This is accompanied by the downregulation of cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), through the potent inactivation of the CaMKIIγ-mediated STAT3/AKT/ERK1/2 signaling pathway. nih.gov Genetic knockdown studies have suggested that the synergistic anti-cancer effect of this combination therapy on GSCs stems from the dual inhibition of both CaMKIIγ and CDK4. nih.gov
Table 1: Effects of Arcyriaflavin A and Berbamine Combination on Glioblastoma Stem-like Cells
| Cell Line | Activity | Molecular Mechanism |
| U87MG-derived GSCs | Synergistic inhibition of cell viability and tumorsphere formation. nih.govresearchgate.net | Promotion of ROS- and calcium-dependent apoptosis via p53-mediated caspase cascade activation. nih.govresearchgate.net |
| C6-derived GSCs | Synergistic inhibition of cell viability and tumorsphere formation. nih.gov | Downregulation of GSC markers (CD133, integrin α6, ALDH1A1, Nanog, Sox2, Oct4). nih.gov |
| U87MG GSC-grafted CAM model | Potent inhibition of tumor growth. nih.govresearchgate.net | Inactivation of CaMKIIγ-mediated STAT3/AKT/ERK1/2 signaling pathway. nih.gov |
Melanoma Cells
Arcyriaflavin A has been identified as a potent inhibitor of the cyclin D1/CDK4 complex and has shown promise in suppressing the aggressive phenotypes of metastatic melanoma. capes.gov.brresearchgate.net Studies have demonstrated its dose-dependent cytotoxicity, selectively targeting melanoma cells while having a lesser effect on normal cells. researchgate.net
The compound induces G1 cell cycle arrest in metastatic melanoma cell lines. researchgate.net Furthermore, Arcyriaflavin A significantly inhibits the migration and invasion of metastatic melanoma cells. researchgate.net This anti-metastatic effect is associated with the reduced expression of p-GSK-3β (Ser9), MMP-9, and MMP-13. researchgate.net In vivo studies using mouse xenograft models have corroborated these findings, with Arcyriaflavin A-treated mice exhibiting significantly smaller tumor volumes and weights compared to control groups. researchgate.net Immunohistochemical analysis of these tumors confirmed a decreased expression of p-GSK-3β, MMP-9, and MMP-13. researchgate.net These findings suggest that the anti-tumor potential of Arcyriaflavin A in metastatic melanoma is mediated, at least in part, through the GSK-3β, MMP-9, and MMP-13 pathways. researchgate.net
In addition to its direct effects, novel derivatives of Arcyriaflavin-A are being explored as inhibitors of PIM kinases, which are involved in various cellular processes, including cell proliferation and apoptosis, and are considered a therapeutic target in several cancers. mdpi.com
Table 2: Effects of Arcyriaflavin A on Metastatic Melanoma Cells
| Cell Line | Activity | Molecular Mechanism |
| WM239A and its metastatic derivatives | Dose-dependent cytotoxicity. researchgate.net | Induction of G1 cell cycle arrest. researchgate.net |
| (113–6/4L, 131/4-5B1, and 131/4-5B2) | Inhibition of cell migration and invasion. researchgate.net | Reduced expression of p-GSK-3β (Ser9), MMP-9, and MMP-13. researchgate.net |
| Mouse xenograft models | Significant reduction in tumor volume and weight. researchgate.net | Inhibition of PIM kinases (by derivatives). mdpi.com |
Colon and Lung Cancer Cell Lines
Arcyriaflavin A has demonstrated inhibitory activity against both human colon and lung cancer cell lines. In vitro studies have shown that it inhibits the proliferation of the HCT116 human colon carcinoma cell line with a half-maximal inhibitory concentration (IC50) of 850 nM. atcc.org Similarly, it inhibits the proliferation of the NCI-H460 human lung carcinoma cell line with an IC50 of 590 nM. atcc.org
Further research has indicated that Arcyriaflavin A suppresses the proliferation and induces apoptosis in human colon and lung cancer cells. nih.gov In the context of general indolocarbazole alkaloids, this compound has been noted to induce cell-cycle arrest at lower concentrations and cytotoxicity at higher concentrations. ucc.ie
Table 3: Inhibitory Effects of Arcyriaflavin A on Colon and Lung Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Observed Effects |
| HCT116 | Colon Carcinoma | 850 nM atcc.org | Inhibition of proliferation, induction of apoptosis. nih.govatcc.org |
| NCI-H460 | Lung Carcinoma | 590 nM atcc.org | Inhibition of proliferation, induction of apoptosis. nih.govatcc.org |
Endometriotic Stromal Cells
Arcyriaflavin A has been investigated for its potential therapeutic effects on endometriosis, an estrogen-dependent condition characterized by the ectopic growth of endometrial tissue. nih.gov As a potent inhibitor of the cyclin D1–CDK4 complex, Arcyriaflavin A has been shown to exert significant effects on human endometriotic stromal cells (ESCs). nih.govcapes.gov.br
Treatment with Arcyriaflavin A leads to a significant inhibition of cell viability and proliferation in ESCs. nih.gov It also induces apoptosis, as demonstrated by an increase in caspase-3/7 activity. nih.gov Furthermore, the compound causes cell cycle arrest at the G0/G1 phase. nih.gov In addition to these effects, Arcyriaflavin A has been found to inhibit the production of vascular endothelial growth factor (VEGF), a key factor in angiogenesis. nih.gov These findings suggest that Arcyriaflavin A may have therapeutic potential in endometriosis by targeting the proliferation, survival, and angiogenic potential of endometriotic cells. nih.gov
Table 4: Effects of Arcyriaflavin A on Endometriotic Stromal Cells
| Activity | Molecular Mechanism/Effect |
| Inhibition of cell viability and proliferation. nih.gov | Induction of apoptosis (increased caspase-3/7 activity). nih.gov |
| Inhibition of angiogenesis. nih.gov | Cell cycle arrest at the G0/G1 phase. nih.gov |
| Inhibition of VEGF production. nih.gov |
General Anti-tumor Activity in Pre-clinical Settings
This compound and its analogs have demonstrated a broad spectrum of anti-tumor activities in various pre-clinical models. As an indolocarbazole alkaloid, this compound is recognized for its ability to induce cell-cycle arrest at lower concentrations and exhibit cytotoxicity at higher concentrations in cancer cells. ucc.ie
One of the key mechanisms of its anti-tumor action is the inhibition of cyclin-dependent kinases, particularly CDK4, which are crucial for cell cycle progression. nih.govatcc.org This inhibition disrupts the normal cell cycle, leading to a halt in proliferation and, in some cases, apoptosis. nih.gov
Furthermore, this compound has been identified as a naturally occurring inhibitor of GLI-mediated transcription within the Hedgehog (Hh) signaling pathway. capes.gov.brgoogle.compnas.org The aberrant activation of this pathway is implicated in the development and progression of various tumors. By inhibiting the transcriptional activator GLI1, this compound can suppress the expression of Hh target genes, which are often involved in cell proliferation and survival. capes.gov.brgoogle.com This inhibition of GLI-mediated transcription has been correlated with the cytotoxic effects of the compound on pancreatic cancer cells (PANC1) that express Hh/GLI components. capes.gov.br
Inhibition of Osteoclastogenesis and Bone Resorption (Pre-clinical Models)
Arcyriaflavin A has been shown to have a significant inhibitory effect on osteoclastogenesis and bone resorption, suggesting its potential as a therapeutic agent for osteoporosis and other bone-related diseases characterized by excessive bone loss. frontiersin.orgnih.gov
In vitro studies using mouse bone marrow-derived macrophages (BMMs) have demonstrated that Arcyriaflavin A suppresses the differentiation of these precursor cells into mature osteoclasts in a dose-dependent manner. frontiersin.org This inhibitory effect is also observed in human-derived primary cells. frontiersin.org At the molecular level, treatment with Arcyriaflavin A leads to the downregulation of key genes involved in osteoclast differentiation, such as NFATc1 and cFos, as well as TNFrsf11a (RANK). frontiersin.orgnih.gov It also suppresses the expression of genes related to osteoclast fusion and survival, including DCstamp and ATP6v0d2, and those involved in bone resorption function, such as CTSK (Cathepsin K), MMP9, integrin β3, and ACP5 (TRAP). frontiersin.orgnih.gov Western blot analysis has confirmed the reduced protein levels of NFATc1, cFos, CTSK, and integrin β3. frontiersin.org Functionally, Arcyriaflavin A-treated osteoclasts exhibit a significantly reduced capacity for bone resorption. frontiersin.orgnih.gov
The mechanism of action appears to involve the NF-κB signaling pathway. Arcyriaflavin A treatment has been shown to upregulate the expression of IκB, an inhibitor of NF-κB, thereby preventing its degradation and subsequent activation of the NF-κB pathway. mdpi.comfrontiersin.org
In vivo experiments using an ovariectomy (OVX)-induced osteoporosis mouse model have further validated these findings. Administration of Arcyriaflavin A significantly alleviated bone loss in these animals, as evidenced by higher bone volume/total volume (BV/TV) values. frontiersin.orgnih.gov
Table 5: Effects of Arcyriaflavin A on Osteoclastogenesis and Bone Resorption
| Model | Activity | Molecular Mechanism/Effect |
| Mouse bone marrow-derived macrophages (BMMs) | Inhibition of osteoclast differentiation. frontiersin.org | Downregulation of osteoclast-related genes (NFATc1, cFos, TNFrsf11a, DCstamp, ATP6v0d2, CTSK, MMP9, integrin β3, ACP5). frontiersin.orgnih.gov |
| Human-derived primary cells | Inhibition of osteoclast differentiation. frontiersin.org | Reduced protein levels of NFATc1, cFos, CTSK, and integrin β3. frontiersin.org |
| Ovariectomy (OVX)-induced osteoporosis mouse model | Alleviation of bone loss. frontiersin.orgnih.gov | Upregulation of IκB, inhibiting the NF-κB signaling pathway. mdpi.comfrontiersin.org |
| Reduced bone resorption activity. frontiersin.orgnih.gov |
Antagonism of the Hedgehog Signaling Pathway
This compound has been identified as a natural product that antagonizes the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and a driver of various cancers when aberrantly activated. google.compnas.org Specifically, this compound acts as an inhibitor of GLI-mediated transcription. capes.gov.brgoogle.compnas.orgnih.gov The GLI proteins (GLI1, GLI2, and GLI3) are the terminal effectors of the Hh pathway, functioning as transcription factors that regulate the expression of Hh target genes. nih.gov
In cell-based assays designed to screen for inhibitors of the transcriptional activator GLI1, this compound was identified as an effective inhibitor. capes.gov.br It was also shown to inhibit GLI2-mediated transactivation. capes.gov.br The inhibition of GLI-mediated transcription by this compound is believed to be the basis for its cytotoxic effects on cancer cells that are dependent on the Hh/GLI pathway, such as PANC1 pancreatic cancer cells. capes.gov.br
While the precise mechanism of how this compound antagonizes Gli function has not been fully elucidated, it has been suggested that it may act indirectly. google.compnas.org One proposed mechanism is through the blockade of the PKC/MAPK pathway, which can, in turn, modulate Gli activity. google.compnas.org This places this compound among a group of small molecules that can inhibit the Hh pathway downstream of the Smoothened (Smo) receptor, offering a potential strategy to overcome resistance to Smo inhibitors that can arise from mutations downstream in the pathway. nih.gov
Inhibition of ATP-Binding Cassette Subfamily G Member 2 (ABCG2)-mediated Transport
This compound has been identified as a potent inhibitor of the ATP-binding cassette (ABC) transporter ABCG2. aacrjournals.orgunam.mxnih.gov ABCG2 is a crucial protein in cancer drug resistance, the oral absorption of drugs, and stem cell biology. nih.gov Studies have shown that this compound can increase the intracellular fluorescence of pheophorbide a, a specific substrate of ABCG2, in cells engineered to express this transporter. aacrjournals.orgnih.gov This indicates that this compound effectively blocks the transporter's ability to expel the substrate from the cell.
In comparative studies, this compound was among the most potent inhibitors of ABCG2, demonstrating a significant ability to reduce the resistance of ABCG2-expressing cells to the anti-cancer drug SN-38. aacrjournals.orgunam.mx Further investigations revealed that this compound directly interacts with the ABCG2 protein, likely at the drug-binding site, as it was able to compete with the labeling of ABCG2 by [¹²⁵I]iodoarylazidoprazosin (IAAP). unam.mxnih.gov Interestingly, this compound did not significantly affect the ATPase activity of ABCG2, suggesting its inhibitory mechanism is not dependent on altering the energy-providing step of the transport cycle. unam.mxnih.gov
Table 1: Inhibition of ABCG2-mediated transport by this compound
| Assay | Effect of this compound | Reference |
|---|---|---|
| Pheophorbide a accumulation | Increased intracellular fluorescence | aacrjournals.orgnih.gov |
| SN-38 resistance | Reduced relative resistance in ABCG2-transfected cells | aacrjournals.orgunam.mx |
| [¹²⁵I]IAAP labeling | Inhibited labeling of ABCG2 | unam.mxnih.gov |
| ABCG2 ATPase activity | No significant effect | unam.mxnih.gov |
Detailed Analysis of Downstream Cellular Pathway Modulation
This compound has been shown to modulate several key downstream cellular signaling pathways involved in cell growth, proliferation, and differentiation.
STAT3/AKT/ERK1/2: In the context of glioblastoma stem-like cells (GSCs), arcyriaflavin A (a closely related compound) in combination with berbamine, potently suppresses the CaMKIIγ-mediated STAT3/AKT/ERK1/2 signaling pathway. nih.govresearchgate.net This combined treatment leads to a strong inhibition of both the total and phosphorylated protein expression of STAT3, AKT, and ERK1/2. nih.gov The inactivation of this pathway is a key mechanism behind the observed suppression of GSC growth. nih.govresearchgate.net
GSK-3β: Research on metastatic melanoma has shown that arcyriaflavin A treatment leads to a significant reduction in the levels of phosphorylated glycogen (B147801) synthase kinase-3β (p-GSK-3β) at the Ser9 position. researchgate.net The dephosphorylation of GSK-3β is associated with the inhibition of cell migration and invasion in these cancer cells. researchgate.net
MMPs: In metastatic melanoma cell lines, arcyriaflavin A has been found to reduce the expression levels of matrix metalloproteinase-9 (MMP-9) and MMP-13. researchgate.net The inhibition of these MMPs, which are crucial for the degradation of the extracellular matrix, contributes to the anti-metastatic effects of the compound. researchgate.net
NFATc1, cFos, and TNFrsf11α: In the context of osteoclastogenesis, arcyriaflavin A treatment has been shown to downregulate the expression of genes critical for osteoclast differentiation, including nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1), cFos, and tumor necrosis factor receptor superfamily member 11a (TNFrsf11α). nih.govmdpi.comresearchgate.net Western blot analysis confirmed the downregulation of the corresponding proteins, NFATc1 and cFos. nih.govmdpi.comresearchgate.net This indicates that arcyriaflavin A can suppress bone resorption by inhibiting the signaling pathways that lead to the formation of bone-resorbing cells. nih.gov
Table 2: Modulation of Downstream Cellular Pathways by this compound and its Analogs
| Pathway/Molecule | Effect | Cellular Context | Reference |
|---|---|---|---|
| STAT3/AKT/ERK1/2 | Inhibition of phosphorylation and total protein expression | Glioblastoma stem-like cells | nih.govresearchgate.net |
| p-GSK-3β (Ser9) | Reduced expression | Metastatic melanoma | researchgate.net |
| MMP-9 and MMP-13 | Reduced expression | Metastatic melanoma | researchgate.net |
| NFATc1, cFos, TNFrsf11α | Downregulation of gene and protein expression | Osteoclastogenesis | nih.govmdpi.comresearchgate.net |
Investigation of Synergistic Effects with Co-administered Compounds
Studies have demonstrated that arcyriaflavin A exhibits synergistic anticancer effects when co-administered with other compounds.
A notable example is the combination of arcyriaflavin A and berbamine against glioblastoma stem-like cells. nih.govresearchgate.net This combination synergistically inhibits cell viability and tumorsphere formation. researchgate.net The synergistic effect is attributed to the dual inhibition of calcium/calmodulin-dependent protein kinase II gamma (CaMKIIγ) by berbamine and cyclin-dependent kinase 4 (CDK4) by arcyriaflavin A. researchgate.net This co-treatment leads to enhanced apoptosis and cell cycle arrest. nih.gov The potentiation of the anticancer effect is also linked to the strong inactivation of the CaMKIIγ-mediated STAT3/AKT/ERK1/2 signaling pathway. nih.govresearchgate.net
Table 3: Synergistic Effects of Arcyriaflavin A with Co-administered Compounds
| Co-administered Compound | Cellular Target | Observed Synergistic Effect | Underlying Mechanism | Reference |
|---|---|---|---|---|
| Berbamine | Glioblastoma stem-like cells | Inhibition of cell viability and tumorsphere formation, induction of apoptosis and cell cycle arrest | Dual inhibition of CaMKIIγ and CDK4; inactivation of STAT3/AKT/ERK1/2 signaling | nih.govresearchgate.net |
Advanced Research Methodologies and Approaches
Application of Single-Cell and Multi-Omics Technologies in Target Identification and Pathway Analysis
While specific applications of single-cell and multi-omics technologies in the direct study of arcyriaflavin C are not yet extensively detailed in published literature, the compound's known interactions with complex signaling pathways, such as the Hedgehog (Hh) pathway, make it a prime candidate for such advanced analyses.
The Hedgehog signaling pathway is a critical regulator of embryonic development and its aberrant activation is linked to various cancers. uio.no The pathway involves a cascade of protein interactions, ultimately leading to the activation of GLI transcription factors. mdpi.com this compound has been identified as an inhibitor of GLI-mediated transcription. acs.orgresearchgate.net
Future research could leverage single-cell RNA sequencing (scRNA-seq) to dissect the heterogeneous responses of a cell population to this compound treatment. This could reveal, for instance, whether this compound preferentially affects a specific subpopulation of cells or induces different transcriptional programs depending on the cell's state.
Multi-omics approaches, integrating data from genomics, transcriptomics, proteomics, and metabolomics, would offer a comprehensive view of the cellular response to this compound. For example, combining proteomic data on protein-protein interactions with transcriptomic data could pinpoint the precise nodes in the Hedgehog pathway that are modulated by this compound. It has been suggested that this compound may indirectly antagonize GLI function through the PKC/MAPK pathway. nih.gov A multi-omics strategy could validate this hypothesis by simultaneously measuring changes in protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) activity, alongside GLI target gene expression.
High-Throughput Screening Platforms for Identifying this compound Biological Activities
High-throughput screening (HTS) has been instrumental in identifying the biological activities of this compound. HTS platforms allow for the rapid screening of large libraries of compounds against specific biological targets or cellular processes. uio.no
Through HTS, this compound was identified as an inhibitor of GLI-mediated transcription, a key process in the Hedgehog signaling pathway. acs.orgresearchgate.net Screens of synthetic chemicals and natural products have pinpointed this compound as a compound capable of antagonizing Hh target gene expression induced by the overexpression of GLI1 or GLI2. nih.gov
Further HTS assays have revealed other biological activities. For instance, this compound has been shown to inhibit the ABCG2 transporter, a protein associated with multidrug resistance in cancer. unam.mx In one study, arcyriaflavin A, a closely related compound, and K252c were found to be potent inhibitors of ABCG2-mediated SN-38 resistance. unam.mx The IC50 values for K252c and arcyriaflavin A in inhibiting [125I]IAAP labeling of ABCG2 were determined to be 0.37 and 0.23 μM, respectively. unam.mx
HTS has also been employed to discover inhibitors of the Hedgehog pathway that act downstream of the Smoothened (Smo) receptor, a common target for pathway antagonists. nih.gov This is significant because cancers with mutations downstream of Smo are often resistant to Smo inhibitors. nih.govbham.ac.uk this compound, being a GLI inhibitor, represents a therapeutic strategy that could overcome such resistance. nih.govbham.ac.uk
Utilization of this compound as a Chemical Probe for Biological Pathway Interrogation
This compound's specific inhibitory activities make it a valuable chemical probe for interrogating biological pathways. A chemical probe is a small molecule used to study the function of a specific protein or pathway in a cellular or organismal context.
As an inhibitor of GLI-mediated transcription, this compound can be used to explore the roles of the Hedgehog pathway in various biological processes. acs.orgresearchgate.netnih.gov For example, its ability to block GLI function allows researchers to investigate the consequences of Hedgehog pathway inhibition in cancer models, particularly those with downstream pathway mutations. nih.govbham.ac.uk It has been suggested that this compound's mechanism of antagonizing GLI function may involve the PKC/MAPK pathway, providing a tool to dissect the crosstalk between these signaling cascades. nih.gov
The use of this compound as a chemical probe helps to differentiate its mechanism from other Hedgehog pathway inhibitors. For instance, studies have shown that its mode of action is distinct from HPIs (Hedgehog Pathway Inhibitors) that act downstream of Smo but independently of PKA, PI3K, or MAPK signaling. pnas.org
Moreover, the inhibitory effect of this compound on the ABCG2 transporter allows its use as a probe to study the function and significance of this multidrug resistance protein. unam.mx By observing the cellular effects of ABCG2 inhibition by this compound, researchers can gain insights into the mechanisms of drug efflux and develop strategies to overcome chemotherapy resistance.
Compound List
Future Perspectives in Arcyriaflavin C Research
Elucidation of Undiscovered Mechanisms of Action
While arcyriaflavin C is known to interact with several biological targets, its complete mechanism of action remains an area of active investigation. A notable example is its role in the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation. Aberrant Hh signaling is implicated in various cancers, including basal cell carcinoma. acs.org
This compound has been identified as a compound that can antagonize the expression of Hh target genes induced by the overexpression of Gli1 or Gli2, the terminal transcription factors of the pathway. dovepress.com However, the precise molecular mechanism by which it achieves this antagonism is still undetermined. dovepress.com It is suggested that this compound may indirectly antagonize Gli function through interactions with other proteins. dovepress.com Future research will likely focus on identifying the direct binding partners of this compound within the Hh pathway or associated regulatory networks. Unraveling this mechanism could provide a novel strategy for targeting cancers driven by Gli activation.
Exploration of Novel Therapeutic Research Areas and Biological Activities
Initially investigated for its kinase inhibitory and anticancer properties, the therapeutic potential of the arcyriaflavin scaffold is being explored in new domains. The structural similarity of arcyriaflavins to other bioactive indolocarbazoles suggests a broad range of possible activities that are yet to be fully explored.
One promising new area is the treatment of bone-related diseases. Research on arcyriaflavin A, a closely related analogue, has demonstrated its ability to suppress osteoclastogenesis (the formation of bone-resorbing cells) and alleviate bone loss in preclinical models of osteoporosis. mdpi.commdpi.com These findings suggest that this compound and its derivatives could be investigated as potential novel therapeutics for osteoporosis by targeting pathways that regulate bone cell differentiation and function. mdpi.com
Furthermore, indolocarbazoles, including arcyriaflavins, are being evaluated for their ability to overcome multidrug resistance (MDR) in cancer cells. mdpi.com Some indolocarbazoles have shown the ability to inhibit the function of efflux pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are major contributors to chemotherapy failure. mdpi.commdpi.com Arcyriaflavin A has been shown to be a potent inhibitor of BCRP-mediated efflux. mdpi.com Future studies could explore the potential of this compound and its analogues to act as chemosensitizers, reversing drug resistance and enhancing the efficacy of conventional anticancer drugs. mdpi.comucc.ie
Rational Design and Development of Next-Generation this compound Analogues with Enhanced Specificity
A significant thrust of future research is the rational design and synthesis of novel this compound analogues with improved potency, selectivity, and pharmacokinetic properties. mdpi.comresearchgate.net Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the indolocarbazole core to optimize interactions with specific biological targets. researchgate.net
Synthetic chemists are developing efficient new routes to create diverse libraries of arcyriaflavin analogues. researchgate.netmdpi.comresearchgate.net These strategies include palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, to construct the core scaffold without the need for protective groups on the indole (B1671886) nitrogen atoms. researchgate.net These methods allow for the introduction of various substituents on the indole rings and the maleimide (B117702) portion of the molecule. researchgate.netnih.gov
The development of these next-generation analogues aims to enhance specificity for particular kinase isoforms or other targets, thereby reducing off-target effects. researchgate.netnih.gov For instance, research is focused on developing arcyriaflavin A derivatives as specific inhibitors of PIM kinases, which are implicated in various cancers. researchgate.netnih.goveurekaselect.com By systematically modifying the arcyriaflavin structure, researchers aim to create compounds with superior therapeutic profiles. nih.gov
| Analogue Series | Synthetic Strategy Highlights | Primary Target/Goal |
| Oxophenyl-arcyriaflavins | Palladium-catalyzed Suzuki and Stille cross-coupling followed by intramolecular acylation. researchgate.net | Potential anticancer agents. researchgate.net |
| Homoarcyriaflavins | Reaction of 2,2'-bridged bis-indoles with dibromo-pyrroledione derivatives to create an expanded central ring. nih.gov | Investigate conformational effects on bioactivity. nih.gov |
| Aryl[a]pyrrolo[3,4-c]carbazoles | Replacement of one indole ring with an aryl or heteroaryl ring. | Selective inhibition of Cyclin D1-CDK4. researchgate.net |
| PIM Kinase Inhibitors | Derivatization of the arcyriaflavin A scaffold. nih.gov | Potent and selective inhibitors for cancer therapy. researchgate.netnih.gov |
| 6-Cyano-5-methoxyindolo[2,3-a]carbazoles | Multi-step linear synthesis from indigo. nih.gov | Development of antibacterial agents against Bacillus anthracis and M. tuberculosis. nih.gov |
Contribution to Understanding Fundamental Cellular Processes and Disease Pathogenesis
The study of this compound and its analogues serves a dual purpose: developing new drugs and providing chemical tools to probe fundamental biological processes. acs.org As inhibitors of key regulatory proteins like cyclin-dependent kinases (CDKs) and protein kinase C (PKC), these compounds help to dissect complex signaling pathways that control cell cycle progression, proliferation, and apoptosis. mdpi.commdpi.com
For example, by using arcyriaflavin A as a potent inhibitor of the cyclin D1/CDK4 complex, researchers can study the downstream effects of blocking this specific node in the cell cycle machinery. researchgate.netmdpi.com This contributes to a deeper understanding of how dysregulation of the CDK4/6-cyclin D-Rb-E2F pathway leads to uncontrolled cell proliferation in various cancers, including glioblastoma. mdpi.com Similarly, the identification of arcyriaflavins as inhibitors of the Hh pathway provides a valuable molecular probe to investigate the role of Gli transcription factors in cancer development. dovepress.com
The discovery that certain copy number signatures in cancer cells can predict sensitivity to drugs like arcyriaflavin A highlights its utility in linking genomic alterations to therapeutic vulnerabilities. nih.gov This line of research helps to illuminate the complex landscape of genomic instability in cancer and provides a framework for developing personalized medicine strategies. nih.govfrontiersin.org Ultimately, research on this compound contributes to a broader understanding of disease pathogenesis and identifies new molecular targets for therapeutic intervention. acs.org
Q & A
Q. What are the established methods for synthesizing and characterizing arcyriaflavin C?
this compound synthesis typically involves multi-step organic reactions, with characterization relying on spectroscopic techniques (e.g., NMR, HPLC-MS) and crystallography. Experimental protocols must detail reagent purity, reaction conditions (temperature, solvent systems), and purification steps to ensure reproducibility . For novel synthetic routes, include comparative yields, side-product analysis, and validation against published spectral data .
Q. How can researchers ensure reproducibility in this compound bioactivity assays?
Reproducibility requires strict adherence to standardized protocols, including:
- Cell line authentication and passage number documentation.
- Positive/negative controls (e.g., reference inhibitors).
- Statistical power analysis to determine sample size . Disclose deviations in methodology (e.g., solvent concentrations, incubation times) in supplementary materials to address variability .
Q. What are the key physicochemical properties of this compound relevant to in vitro studies?
Q. How to resolve contradictions in reported mechanisms of action for this compound across studies?
Conduct systematic reviews using PRISMA guidelines to identify bias sources (e.g., cell type specificity, assay endpoints). Perform meta-analyses on IC50 values and dose-response curves, highlighting confounding variables like off-target effects or metabolite interference . Validate hypotheses via orthogonal assays (e.g., CRISPR knockouts, isothermal titration calorimetry) .
Q. What computational strategies are effective for predicting this compound’s target selectivity?
Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to assess binding stability. Validate predictions using in vitro kinase profiling panels or proteome-wide affinity capture. Disclose force field parameters and solvent models to enable replication .
Q. How to design a study investigating this compound resistance mechanisms in cancer models?
Apply the FINER criteria:
- Feasibility : Use clonal selection under sub-lethal this compound exposure.
- Novelty : Integrate transcriptomics (RNA-seq) and epigenomic profiling (ATAC-seq).
- Ethical : Follow institutional guidelines for animal/xenograft studies . Pre-register hypotheses and analytical pipelines to mitigate data dredging .
Q. What statistical approaches are optimal for analyzing dose-dependent cytotoxicity data?
Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50/EC90 values. Apply ANOVA with Tukey’s post-hoc test for multi-group comparisons. For high-throughput screens, employ false discovery rate (FDR) correction. Share raw datasets and code repositories (e.g., GitHub) for transparency .
Methodological Guidance
- Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). For structural data, deposit crystallographic coordinates in the Cambridge Structural Database .
- Ethical Compliance : Obtain informed consent for human-derived samples and declare COI in publications .
- Literature Reviews : Use tools like Citavi for citation management and avoid over-reliance on secondary sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
